Methyl sulfate

Catalog No.
S594035
CAS No.
75-93-4
M.F
CH4O4S
M. Wt
112.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl sulfate

CAS Number

75-93-4

Product Name

Methyl sulfate

IUPAC Name

methyl hydrogen sulfate

Molecular Formula

CH4O4S

Molecular Weight

112.11 g/mol

InChI

InChI=1S/CH4O4S/c1-5-6(2,3)4/h1H3,(H,2,3,4)

InChI Key

JZMJDSHXVKJFKW-UHFFFAOYSA-N

SMILES

COS(=O)(=O)O

Synonyms

methyl sulfate, methyl sulfate, ammonium salt, methyl sulfate, potassium salt, methyl sulfate, sodium salt, monomethyl sulfate, sodium methyl sulfate

Canonical SMILES

COS(=O)(=O)O

Methyl sulfate is an alkyl sulfate that is the monomethyl ester of sulfuric acid. It is a one-carbon compound and an alkyl sulfate. It is a conjugate acid of a methyl sulfate(1-).

Methyl sulfate (monomethyl sulfate, CAS 75-93-4) is an organosulfate half-ester utilized as a specialized methylating agent, a critical analytical standard for genotoxic impurity (GTI) profiling, and a precursor for halogen-free ionic liquids [1]. Unlike its diester counterpart, dimethyl sulfate (DMS), which is highly volatile and moisture-sensitive, monomethyl sulfate offers distinct stability profiles in aqueous environments[2]. In industrial procurement, it is primarily sourced either as a stable intermediate for controlled methylation reactions, a counterion source for advanced electrolytes, or an essential reference material for validating active pharmaceutical ingredient (API) manufacturing processes where it acts as a reservoir for DMS formation [3].

Substituting monomethyl sulfate with dimethyl sulfate or methyl halides introduces severe process and analytical vulnerabilities[1]. In API impurity monitoring, failing to use pure monomethyl sulfate as an analytical reference leads to false-positive DMS quantifications, as monomethyl sulfate thermally degrades into DMS within hot gas chromatography (GC) injection ports[2]. In synthesis, utilizing methyl halides instead of methyl sulfate introduces corrosive chloride or iodide ions, which degrade reactor metallurgy and poison electrochemical systems. Furthermore, using DMS in aqueous methylation protocols results in rapid hydrolytic degradation, whereas monomethyl sulfate maintains prolonged hydrolytic stability, ensuring consistent reactant availability over extended timeframes [3].

Aqueous Hydrolytic Stability vs. Dimethyl Sulfate

Dimethyl sulfate (DMS) is notoriously unstable in water, rapidly degrading and complicating aqueous-phase reactions [1]. Comparative kinetic studies demonstrate that monomethyl sulfate exhibits extreme resistance to uncatalyzed hydrolysis at room temperature. While DMS hydrolyzes with a half-life of approximately 1.2 hours at 25°C [1], monomethyl sulfate possesses an extrapolated uncatalyzed hydrolysis half-life of 1,100 years under identical conditions [2].

Evidence DimensionUncatalyzed aqueous hydrolysis half-life at 25°C
Target Compound Data~1,100 years (extrapolated rate constant 2 × 10^-11 s^-1)
Comparator Or BaselineDimethyl sulfate (~1.2 hours at 25°C)
Quantified Difference>8,000,000-fold increase in hydrolytic half-life
ConditionsAqueous solution, 25°C, neutral pH

Enables the use of monomethyl sulfate in aqueous formulations and slow-release methylation processes where DMS would rapidly degrade into inactive byproducts.

Thermal Degradation Profile in GC-MS Impurity Analysis

In pharmaceutical quality control, differentiating between residual monomethyl sulfate and dimethyl sulfate is critical for genotoxic impurity (GTI) compliance. Research indicates that monomethyl sulfate decomposes in hot GC injection systems to yield DMS and sulfuric acid[1]. Without pure monomethyl sulfate to validate and calibrate the analytical method, analysts risk overestimating DMS levels due to this thermal conversion, leading to unwarranted batch rejections [1].

Evidence DimensionArtifactual DMS formation during GC-MS injection
Target Compound DataUndergoes thermal decomposition to yield artifactual DMS
Comparator Or BaselineStandard direct DMS injection (stable baseline)
Quantified DifferenceGenerates false-positive DMS signals leading to API batch rejection if unresolved
ConditionsHot GC injection port during technical material analysis

Procurement of high-purity monomethyl sulfate is mandatory for analytical labs to develop methods that prevent false-positive genotoxic impurity failures in API batches.

Aqueous Methylation Efficiency vs. Biological Alkyl Donors

Despite its resistance to hydrolysis, monomethyl sulfate remains a highly effective methylating agent in water. Kinetic evaluations utilizing dimethylamine and oxygen nucleophiles reveal that monomethyl sulfate reacts spontaneously and efficiently, significantly outperforming standard alkylsulfonium ions [1]. Specifically, it reacts with oxygen nucleophiles over 100 times more rapidly than typical biological methyl donors like trimethylsulfonium[1].

Evidence DimensionRelative methylation rate of oxygen nucleophiles in water
Target Compound Data>100-fold faster reaction rate
Comparator Or BaselineAlkylsulfonium ions (e.g., trimethylsulfonium)
Quantified Difference>2 orders of magnitude higher reactivity
ConditionsAqueous environment, spontaneous reaction with oxygen nucleophiles

Justifies the selection of monomethyl sulfate for specialized aqueous methylation processes where traditional diesters fail and sulfonium salts are insufficiently reactive.

Analytical Standard for Genotoxic Impurity (GTI) Profiling

Because monomethyl sulfate thermally degrades into dimethyl sulfate in standard GC-MS workflows, it is an essential procurement item for pharmaceutical laboratories [1]. It is used to validate cold-injection or derivatization techniques, ensuring that API batches are not falsely rejected due to artifactual DMS formation [1].

Halogen-Free Ionic Liquid Synthesis

Monomethyl sulfate serves as a critical precursor for synthesizing methyl sulfate-based ionic liquids. Its use eliminates the introduction of corrosive chloride or bromide ions, which is vital for extending the lifespan of industrial reactor metallurgy and preventing degradation in electrochemical devices[2].

Controlled Aqueous Methylation

Leveraging its unique combination of extreme hydrolytic stability (t1/2 ~ 1,100 years at 25°C) and high reactivity toward nucleophiles, monomethyl sulfate is ideal for aqueous-phase methylations [2]. It is selected over dimethyl sulfate in processes that require prolonged reagent stability without rapid degradation into unreactive sulfuric acid [3].

XLogP3

-0.8

UNII

R24I7CLU7K

Related CAS

19803-43-1 (ammonium salt)
512-42-5 (hydrochloride salt)
562-54-9 (potassium salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 31 of 33 companies (only ~ 6.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

75-93-4

Dates

Last modified: 08-15-2023

Metabolite identification and profile of endosulfan sulfate in three human liver preparations using liquid chromatography-high resolution mass spectrometry

Hwa-Kyung Lee, Tae Yeon Kong, Won-Gu Choi, Ju-Hyun Kim, Yongho Shin, Hye Suk Lee, Yong Sang Lee, Jeong-Han Kim
PMID: 32014661   DOI: 10.1016/j.jchromb.2020.121996

Abstract

In this study, we performed the metabolism of endosulfan sulfate in human liver preparations (human liver microsomes, S9 fractions and hepatocytes) to identify new metabolites using liquid chromatography-high resolution mass spectrometry (LC-HRMS). Endosulfan sulfate is a major oxidized metabolite of the organochlorine insecticide endosulfan, and it exhibits a similar toxicity to endosulfan. Six metabolites, including 5 novel metabolites of endosulfan sulfate, were identified in the three different human liver reaction mixtures and metabolic pathways of endosulfan sulfate were proposed. The phase I metabolites M1 and M2 were observed in human liver microsomes, S9 fractions and hepatocytes. M1 was suggested to be an endosulfan diol monosulfate and M2 was identified as (1,4,5,6,7,7-hexachloro-3-formylbicyclo[2,2,1]hept-5-en-2-yl)methyl hydrogen sulfate through the interpretation of the HRMS spectrum. The phase II metabolite M3 was produced as an endosulfan sulfate-GSH conjugate in those three liver preparations and transformed to M5 (dipeptide) in S9 fractions and hepatocytes. M3 was the most predominant metabolite identified in the three liver preparations. M4 was only detected in microsomes as an M2-GSH conjugate and was metabolized to M6 (monopeptide) in hepatocytes. These results are different from the metabolic pathway of endosulfan and suggest the possible detoxification metabolic reaction of endosulfan sulfate in living organisms.


Electrical shear bonding strength reduction of resin-modified glass-ionomercement containing ionic-liquid: Concept and validation of a smart dental cement debonding-on-demand

Noboru Kajimoto, Emi Uyama, Kazumitsu Sekine, Kenichi Hamada
PMID: 29848856   DOI: 10.4012/dmj.2017-361

Abstract

With improvement of bonding strength of recent dental cement, it is difficult nowadays to remove restorations without excessive force or vibration to tooth, occasionally resulting in damage of dentin, enamel, and dental root. Therefore, "smart" dental cement indicating strong bonding and easy debonding-on-demand simultaneously is required. In this research, resin-modified glass-ionomer-cement containing an ionic-liquid, tris(2-hydroxyethyl)methylammonium methylsulfate was produced, and the shear bonding strength before and after direct current application were evaluated. The prototype cement containing 15 to 20 mass% ionic-liquid indicated simultaneously no significant reduction of shear bonding strength from that of the original cement not containing ionic-liquid, and significant reduction of bonding strength to approximately 20% of that of the original cement after direct current application of more than 2 mmC/mm
. The prototype cement in this research demonstrated that the concept of smart dental cement electrically debonding-on-demand is feasible.


Molecular understanding of the interaction of methyl hydrogen sulfate with ammonia/dimethylamine/water

Xia Sheng, Hailiang Zhao, Lin Du
PMID: 28800534   DOI: 10.1016/j.chemosphere.2017.08.008

Abstract

Theoretical calculations at the B3LYP-D3/aug-cc-pVTZ (aug-cc-pV(T+d)Z for sulfur) level were used to investigate the contribution of methyl hydrogen sulfate (MHS) to new particle formation with the common atmospheric aerosol nucleation precursors including water (H
O), ammonia (NH
), and dimethylamine (DMA). A typical characteristic feature of the MHS-containing complexes is the formation of six- or eight-membered ring structures via SOH⋯O (MHS donor), OH⋯O/N (H
O donor) and NH⋯O/N (NH
/DMA donor). The stability of the complexes was evaluated based on the calculated binding energies. The molecular interactions between three molecules are found to be more thermodynamically favorable than the complexes consisting two molecules. The red shifts of the SOH-stretching (MHS donor) vibrational transitions with respect to the isolated monomers are much larger than the red shifts of the OH (H
O donor) and NH-stretching (NH
/DMA donor) vibrational transitions. Topological analysis shows that the electron density and Laplacian at the bond critical points beyond the range of hydrogen bonding criteria for most of the complexes. This is due to the strong acid-base interaction between MHS and DMA or NH
, thus leads to a proton transfer from MHS to DMA or NH
. Remarkably, the atmospheric relevance of the MHS-containing complexes is much higher than H
SO
, which is evaluated by combining the calculated thermodynamic data and the concentrations of the reactant species. This study reveals the environmental fate of MHS could serve as nucleation centers in new particle formation.


Thermodynamic Analysis of the Transition of Liquid Crystals from Lamellar to Vesicular Phase

Yasutaka Enomoto, Yoko Imai, Kazuo Tajima
PMID: 28239056   DOI: 10.5650/jos.ess16144

Abstract

Here, we report the results of thermodynamic analyses on the lamellar-vesicular transition for a cationic amphiphilic species, namely 2-hydroxyethyl di(alkanol)oxyethyl methylammonium methylsulfate (DEAE). Previously, we have shown that spontaneous vesicle formation from a L
-lamellar liquid crystal (LC) phase only occurs on the addition of a quantitative amount of additives to the DEAE LC at certain temperatures and that this change occurs without the input of any extra mechanical energy. These lamellar-vesicular transitions occur in two steps: the first step is the formation of an excited state, caused by the solubilization of organic substances in the bilayer structure. The second step, induced by the addition of a small amount of inorganic salt to the excited LC state, is the transition from lamellar to vesicular phase. From our experimental data, the change in the Gibbs free energy was estimated by assuming an ideal electrical chemical potential. As a result, the thermodynamic parameters at 303 K for the lamellar-vesicular transition from the initial state (lamellar) to the final state (vesicle) were found to be approximately -2.7 kJ/mol for the Gibbs free energy, -14.6 kJ/mol for the enthalpy change, and -11.9 kJ/mol for the entropy change. Each state change was due to structural changes not only in the LC bilayers but also in the hydration structure of the surrounding water. Moreover, the most significant finding is that the free energy change in lamellar-vesicular transition is negative, which may be explained based on the stabilization of solubilized vesicles with respect to the unsolubilized lamellar phases.


New experimental density data and soft-SAFT models of alkylimidazolium ([C(n)C₁im]⁺) chloride (Cl⁻), methylsulfate ([MeSO₄]⁻), and dimethylphosphate ([Me₂PO₄]⁻) based ionic liquids

N Mac Dowell, F Llovell, N Sun, J P Hallett, A George, P A Hunt, T Welton, B A Simmons, L F Vega
PMID: 24840068   DOI: 10.1021/jp501619y

Abstract

Ionic liquids have been shown to have application in several areas of importance in the context of sustainable industrial activity. One application of particular interest is the ability of certain ionic liquids to dissolve biomass. This clearly marks them as useful materials with application within biorefineries. In this contribution, we present new coarse-grained soft-SAFT models and experimental density data of chloride (Cl(-)), methylsulfate ([MeSO4](-)), and dimethylphosphate ([Me2PO4](-)) based ionic liquids which are relevant for biomass deconstruction processes. Model parameters were obtained by fitting to pure component temperature density data, and the models were subsequently tested by assessing their ability to accurately calculate viscosity and interfacial surface tension. We also developed models of mixtures of the ionic liquids with water and short-chain linear alcohols. We decomposed the contributions to the excess Gibbs energy of mixing to chemical and structural contributions, and used this to provide some insight into the driving forces for solubility of molecular species in these ionic liquids.


Determination of trace levels of dimethyl sulfate in the presence of monomethyl sulfate by gas chromatography-mass spectrometry

Claudia Schäfer, Peter Zöllner
PMID: 23566920   DOI: 10.1016/j.chroma.2013.03.007

Abstract

During a routine determination of dimethyl sulfate in technical materials using gas chromatography-mass spectrometry (GC-MS), we found that residual monomethyl sulfate originating from a prior methylation reaction with dimethyl sulfate decomposed in the hot GC injection system to yield dimethyl sulfate and sulfuric acid. This thermal reaction leads to false positive or overestimated residue levels of dimethyl sulfate, accompanied by bad chromatographic peak shapes and poor precision and accuracy values. This short communication describes proper measures to counteract this problem and presents a fast, reliable and validated GC-MS method that is capable of determining dimethyl sulfate residues in the presence of monomethyl sulfate in technical materials using a simple dissolve-and-inject approach. Applying deuterated dimethyl sulfate as internal standard and with a sample weight of 25 mg, a limit of detection of 0.24 mg kg(-1) and a limit of quantification of 0.48 mg kg(-1) was achieved along with a linear range of 0.48-208.6 mg kg(-1). The method offers a precision of 9.1% and an accuracy of 96.5% at the limit of quantification and a precision of 3.6% and an accuracy of 93.8% at a dimethyl sulfate level of 1 mg kg(-1).


Enhanced stability and activity of cellulase in an ionic liquid and the effect of pretreatment on cellulose hydrolysis

Sayantan Bose, Charles A Barnes, Jacob W Petrich
PMID: 22006641   DOI: 10.1002/bit.23352

Abstract

We discuss the hydrolysis of cellulose using a pure cellulase: endo-1,4-β-D-glucanase (EG) from the fungus, Aspergillus niger, in buffer, the pure ionic liquid (IL), tris-(2-hydroxyethyl)-methylammonium methylsulfate (HEMA), and various mixtures of the two at different temperatures. Steady-state fluorescence and absorbance studies were performed to monitor the stability and activity of EG using cellulose azure as the substrate. EG attains its highest activity at 45°C in buffer and denatures at ∼55°C. On the other hand, HEMA imparts substantial stability to the enzyme, permitting the activity to peak at 75°C. The relative roles of temperature, viscosity, pH, polarity, and the constituent ions of the ILs on the hydrolysis reaction are examined. It is demonstrated that pretreatment of cellulose with ILs such as BMIM Cl, MIM Cl, and HEMA results in more rapid conversion to glucose than hydrolysis with cellulose that is not pretreated. The percent conversion to glucose from pretreated cellulose is increased when the temperature is increased from 45 to 60°C. Two different ILs are used to increase the efficiency of cellulose conversion to glucose. Cellulose is pretreated with BMIM Cl. Subsequent hydrolysis of the pretreated cellulose in 10-20% solutions of HEMA in buffer provides higher yields of glucose at 60°C. Finally, to our knowledge, this is the first study dealing with a pure endoglucanase from commercial A. niger. This enzyme not only shows higher tolerance to ILs, such as HEMA, but also has enhanced thermostability in the presence of the IL.


Partial uncompetitive inhibition of horseradish peroxidase by a water-miscible ionic liquid [BMIM][MeSO4]

Jung Hee Park, Ik Keun Yoo, O Yul Kwon, Keungarp Ryu
PMID: 21487782   DOI: 10.1007/s10529-011-0618-4

Abstract

The ionic liquid, 1-butyl-3-methylimidazolium methylsulfate ([BMIM][MeSO(4)]), was used to investigate the catalytic mechanism of horseradish peroxidase (HRP). The ionic liquid decreased both K(m) and k(cat) values for the HRP-catalyzed oxidation of guaiacol (2-methoxyphenol) by H(2)O(2). These studies imply that [BMIM][MeSO(4)] inhibits the enzyme in an uncompetitive manner. The incorporation of substrate stabilization effects measured by a thermodynamic method into the partial uncompetitive inhibition scheme successfully describes HRP-catalysis in the presence of [BMIM][MeSO(4)], which participates as the inhibitor. The inhibition constant of the ionic liquid was 0.051 M. The turn-over number of the native HRP was almost 14-times higher than that of the HRP-ionic liquid complex indicating that [BMIM][MeSO(4)] does not form a dead-end complex with HRP.


[Corneal changes after dimethyl sulfate burn]

H E SENN
PMID: 21024387   DOI:

Abstract




Knoevenagel reaction in [MMIm][MSO₄]: synthesis of coumarins

Pedro Verdía, Francisco Santamarta, Emilia Tojo
PMID: 21623309   DOI: 10.3390/molecules16064379

Abstract

The ionic liquid 1,3-dimethylimidazolium methyl sulfate, [MMIm][MSO₄], together with a small amount of water (the amount taken up by the ionic liquid upon exposure to air), acts efficiently as both solvent and catalyst of the Knoevenagel condensation reactions of malononitrile with 4-substituted benzaldehydes, without the need for any other solvent or promoter, affording yields of 92%-99% within 2-7 min at room temperature. When L-proline is used as an additional promoter to obtain coumarins from o-hydroxybenzaldehydes, the reaction also proceeds in high yields. Work-up is very simple and the ionic liquid can be reused several times. Some of the coumarins obtained are described for the first time.


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